

physical and chemical properties of 2-butylbenzofuran-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-butylbenzofuran-5-amine

Hydrochloride

Cat. No.: B141133

[Get Quote](#)

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-butylbenzofuran-5-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to its structural similarity to biologically active benzofurans, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. This document summarizes available data on its properties, outlines a likely synthetic route, and explores its potential role in relevant biological pathways.

Core Physical and Chemical Properties

Quantitative data for 2-butylbenzofuran-5-amine and its hydrochloride salt are summarized below. It is important to note that more experimental data is available for the hydrochloride salt due to its higher stability and ease of handling.

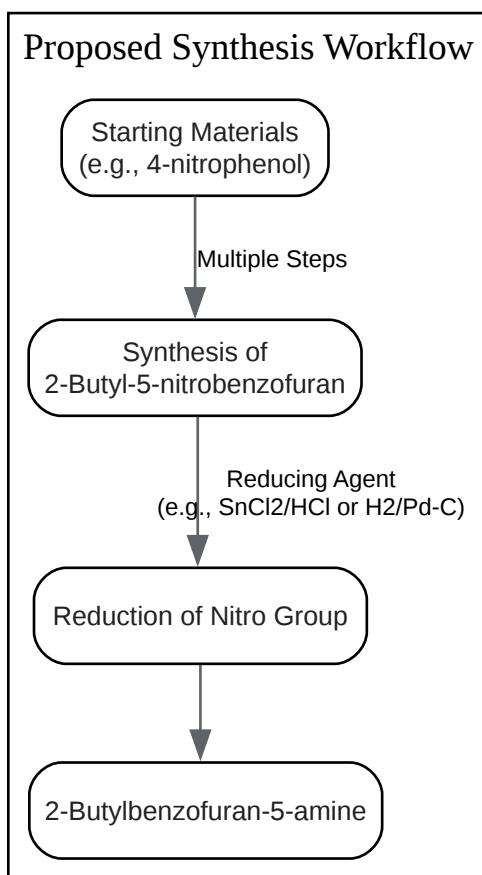
Table 1: Physical and Chemical Properties of 2-Butylbenzofuran-5-amine and its Hydrochloride Salt

Property	2-Butylbenzofuran-5-amine (Free Base)	2-Butylbenzofuran-5-amine HCl	Data Source(s)
Molecular Formula	C ₁₂ H ₁₅ NO	C ₁₂ H ₁₆ ClNO	[1]
Molecular Weight	189.25 g/mol	225.71 g/mol	[1]
Appearance	-	White or almost white crystalline powder	[2]
Melting Point	Not available	approx. 183-187 °C	[2]
Boiling Point	Not available	317.1 °C at 760 mmHg	[2]
Flash Point	Not available	145.6 °C	[2]
Solubility	Not available	Soluble in water, alcohol, and ether.	[2]
pKa	Not available	Not available	-
XLogP3	3.4	Not available	[1]
IUPAC Name	2-butyl-1-benzofuran-5-amine	2-butyl-1-benzofuran-5-amine hydrochloride	[1]

Experimental Protocols

While a detailed, peer-reviewed experimental protocol for the synthesis of 2-butylbenzofuran-5-amine is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of its precursor, 2-butyl-5-nitrobenzofuran. The final step would involve the reduction of the nitro group to an amine.

Proposed Synthesis of 2-Butylbenzofuran-5-amine


The synthesis can be envisioned as a two-step process:

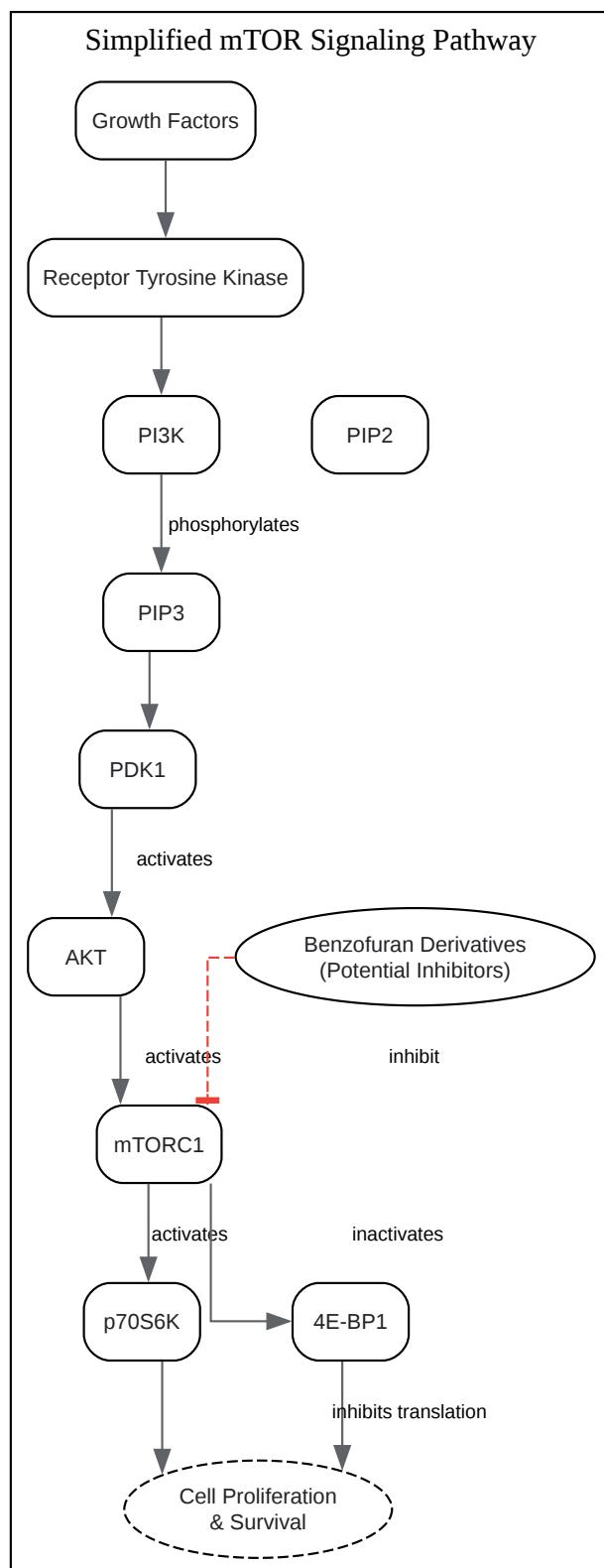
- Synthesis of 2-Butyl-5-nitrobenzofuran: This intermediate is a key starting material. A common method for the synthesis of similar benzofurans involves the reaction of a

substituted phenol with a suitable reagent to form the furan ring, followed by nitration.

- Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine: The nitro group of 2-butyl-5-nitrobenzofuran can be reduced to the corresponding amine using standard chemical reducing agents.

A potential workflow for this synthesis is outlined in the diagram below.

[Click to download full resolution via product page](#)


Caption: Proposed synthetic workflow for 2-butylbenzofuran-5-amine.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities and are key components in several approved drugs. Research has indicated that some benzofuran derivatives can act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical

pathway in cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates a simplified overview of the mTOR signaling pathway and indicates the potential point of intervention for benzofuran derivatives.

[Click to download full resolution via product page](#)

Caption: Potential intervention of benzofuran derivatives in the mTOR signaling pathway.

Conclusion

2-Butylbenzofuran-5-amine is a compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data for the free base is currently limited in publicly accessible literature, the information available for its hydrochloride salt and related benzofuran analogs provides a solid foundation for further research. The exploration of its synthesis and potential biological activities, particularly in relation to critical signaling pathways like mTOR, warrants continued investigation for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-butylbenzofuran-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141133#physical-and-chemical-properties-of-2-butylbenzofuran-5-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com